An In-depth Technical Guide to the Core Properties of Bis(2,4,5-trichloro-6-((pentyloxy)carbonyl)phenyl) Oxalate (CPPO)
An In-depth Technical Guide to the Core Properties of Bis(2,4,5-trichloro-6-((pentyloxy)carbonyl)phenyl) Oxalate (CPPO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2,4,5-trichloro-6-((pentyloxy)carbonyl)phenyl) oxalate, commonly known as CPPO, is a key organic compound renowned for its central role in peroxyoxalate chemiluminescence (POCL). This phenomenon, the basis for the familiar glow stick, has been harnessed for a multitude of sensitive analytical applications in biomedical research and drug development. This technical guide provides a comprehensive overview of the fundamental properties of CPPO, including its physicochemical characteristics, spectral data, synthesis, and the mechanism of its celebrated light-emitting reaction. Furthermore, it delves into its applications in bioassays and details experimental protocols for its synthesis and use.
Core Properties of CPPO
Physicochemical Properties
CPPO is a white crystalline solid at room temperature.[1] Its structure, characterized by a central oxalate ester linked to two substituted phenyl rings, is crucial for its reactivity and chemiluminescent properties. The presence of electron-withdrawing chlorine atoms on the phenyl rings enhances its reactivity towards hydrogen peroxide, a key step in the chemiluminescence cascade.
| Property | Value | Reference |
| IUPAC Name | bis(2,4,5-trichloro-6-((pentyloxy)carbonyl)phenyl) oxalate | [2] |
| Synonyms | CPPO, Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate | [2] |
| CAS Number | 30431-54-0 | [3] |
| Molecular Formula | C₂₆H₂₄Cl₆O₈ | [2] |
| Molecular Weight | 677.17 g/mol | [3] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 80-85 °C | [3] |
| Density | 1.43 g/cm³ (lit.) | [3] |
| Refractive Index | n20/D 1.56 (lit.) | [3] |
| Solubility | Soluble in organic solvents such as diethyl phthalate and ethyl acetate. | [1] |
Spectral Properties
The spectral characteristics of CPPO are fundamental to understanding its electronic transitions and its role in chemiluminescence.
The UV-Vis absorption spectrum of CPPO is characterized by absorptions in the ultraviolet region, typical of substituted aromatic systems. The electron-withdrawing chlorine substituents and the carbonyl groups influence the π→π* electronic transitions within the aromatic rings.[4]
| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent |
| Not explicitly found in search results. | Not explicitly found in search results. | Not explicitly found in search results. |
Note: While the qualitative aspects of the UV-Vis spectrum are described, specific quantitative data for λmax and molar absorptivity were not available in the performed search.
The FTIR spectrum of CPPO provides valuable information about its functional groups. Key vibrational bands are expected for the carbonyl groups of the ester and oxalate moieties, as well as vibrations associated with the chlorinated aromatic rings.
| Wavenumber (cm⁻¹) | Assignment |
| ~1750-1730 | C=O stretching (ester) |
| Not explicitly found in search results. | C=O stretching (oxalate) |
| Not explicitly found in search results. | C-Cl stretching |
| Not explicitly found in search results. | Aromatic C=C stretching |
Note: While general regions for characteristic peaks of similar compounds are known, a detailed, experimentally-derived FTIR spectrum with specific peak assignments for CPPO was not found in the search results.
Synthesis of CPPO
The most common and well-established method for the synthesis of CPPO is the reaction of 2-carbopentoxy-3,5,6-trichlorophenol with oxalyl chloride.[1]
Reaction Scheme
Caption: Synthesis of CPPO from 2-carbopentoxy-3,5,6-trichlorophenol and oxalyl chloride.
Experimental Protocol: Synthesis of CPPO
This protocol is a generalized procedure based on literature descriptions.[1][5]
Materials:
-
2-carbopentoxy-3,5,6-trichlorophenol
-
Oxalyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous toluene (or another suitable inert solvent)
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Ethanol (for washing)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
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Ice bath
-
Vacuum filtration apparatus
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-carbopentoxy-3,5,6-trichlorophenol in anhydrous toluene. Add a magnetic stir bar.
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Addition of Base: Cool the flask in an ice bath and slowly add triethylamine to the solution while stirring. The base acts as a scavenger for the hydrochloric acid produced during the reaction.
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Addition of Oxalyl Chloride: Slowly add a solution of oxalyl chloride in anhydrous toluene to the cooled reaction mixture via a dropping funnel over a period of 1-2 hours. Maintain the temperature below 10 °C.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
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Work-up: The reaction mixture will contain the precipitated triethylamine hydrochloride salt. Filter the mixture by vacuum filtration.
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Purification: Wash the crude product with ethanol to remove any unreacted starting materials and byproducts. The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/ethanol).
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Drying: Dry the purified CPPO product under vacuum.
Characterization: The final product should be characterized by determining its melting point and by spectroscopic methods such as NMR and FTIR to confirm its identity and purity.
Chemiluminescence Mechanism
The light-producing reaction of CPPO is a multi-step process known as peroxyoxalate chemiluminescence. It involves the reaction of CPPO with hydrogen peroxide in the presence of a fluorescent dye (fluorophore).
References
- 1. Bis(2,4,5-trichloro-6-(pentyloxycarbonyl)phenyl)oxalate - Wikipedia [en.wikipedia.org]
- 2. Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate | C26H24Cl6O8 | CID 93137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Buy Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate | 30431-54-0 [smolecule.com]
- 5. youtube.com [youtube.com]
